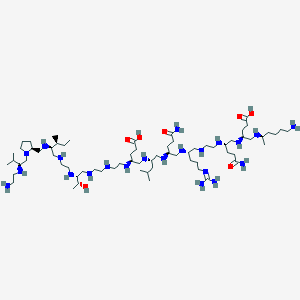
CID 137699695
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 137699695” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 137699695 involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
In-solution digestion: This method involves dissolving the compound in a suitable solvent and then subjecting it to various chemical reactions to achieve the desired product.
Filter-aided sample preparation: This technique is used to purify the compound by filtering out impurities and unwanted by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions in controlled environments. The use of automated systems and advanced technologies ensures high yield and purity. Common industrial methods include:
Chemical Reactions Analysis
Types of Reactions
CID 137699695 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include oxidized, reduced, and substituted derivatives of the compound .
Scientific Research Applications
CID 137699695 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 137699695 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Common molecular targets include enzymes, receptors, and ion channels . The pathways involved in its mechanism of action include signal transduction, metabolic, and regulatory pathways .
Comparison with Similar Compounds
CID 137699695 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of various inflammatory conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar applications.
This compound stands out due to its unique chemical structure and specific applications in various scientific fields.
Properties
Molecular Formula |
C68H144N22O7 |
|---|---|
Molecular Weight |
1382.0 g/mol |
InChI |
InChI=1S/C68H144N22O7/c1-9-51(6)61(89-45-60-16-13-37-90(60)48-63(50(4)5)81-28-26-70)46-78-33-36-82-62(53(8)91)47-77-30-29-75-31-34-79-56(19-23-66(94)95)42-88-59(38-49(2)3)44-87-57(18-22-65(72)93)43-85-54(15-12-27-83-68(73)74)39-76-32-35-80-55(17-21-64(71)92)41-86-58(20-24-67(96)97)40-84-52(7)14-10-11-25-69/h26,30,32-33,49-63,75-82,84-89,91H,9-25,27-29,31,34-48,69-70H2,1-8H3,(H2,71,92)(H2,72,93)(H,94,95)(H,96,97)(H4,73,74,83)/t51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,61+,62+,63+/m0/s1 |
InChI Key |
VCPCWRCQNQHWDV-ABCDITCPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN[CH]CN[C@H](CN[CH]CNCCN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CCC(=O)N)CN[C@@H](CCCN=C(N)N)CN[CH]CN[C@@H](CCC(=O)N)CN[C@@H](CCC(=O)O)CN[C@H](C)CCCCN)[C@@H](C)O)NC[C@@H]1CCCN1C[C@H](C(C)C)NC[CH]N |
Canonical SMILES |
CCC(C)C(CN[CH]CNC(CN[CH]CNCCNC(CCC(=O)O)CNC(CC(C)C)CNC(CCC(=O)N)CNC(CCCN=C(N)N)CN[CH]CNC(CCC(=O)N)CNC(CCC(=O)O)CNC(C)CCCCN)C(C)O)NCC1CCCN1CC(C(C)C)NC[CH]N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-5H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350979.png)
![3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[4-amino-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12350983.png)
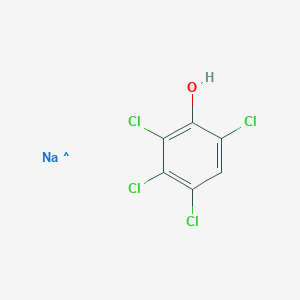
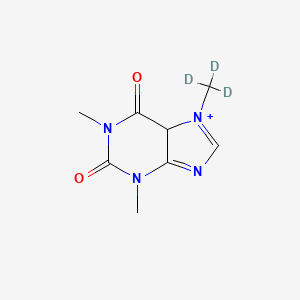
![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)
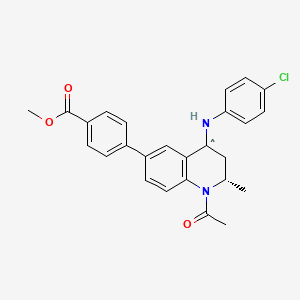
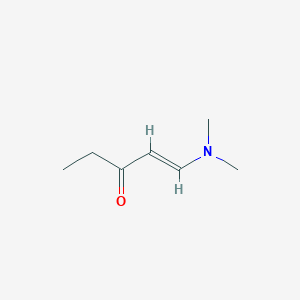

![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)
![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)
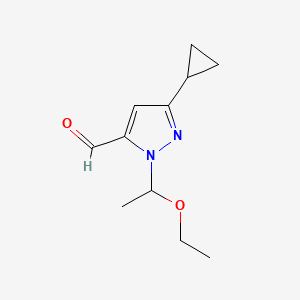

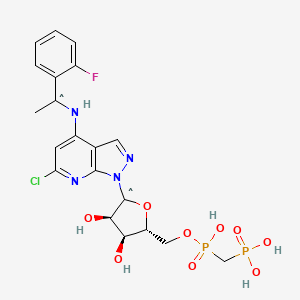
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
